N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide, also known as DZP, is a compound that has attracted attention in scientific research due to its potential therapeutic properties. DZP belongs to the class of pyrazolylcyclopropanecarboxamides, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide acts as a positive allosteric modulator of GABA-A receptors, which are pentameric ion channels composed of different subunits. The binding of GABA to the receptor results in the opening of the chloride ion channel, leading to hyperpolarization of the neuron and inhibition of neurotransmitter release. This compound enhances the activity of GABA-A receptors by binding to a specific site on the receptor, which increases the affinity of the receptor for GABA and potentiates the chloride ion current.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its role as a modulator of GABA-A receptors. This compound has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease. However, the exact mechanisms underlying these effects are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide is its high potency and selectivity for GABA-A receptors. This makes it a useful tool for studying the role of GABA-A receptors in various physiological and pathological conditions. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the effects of this compound can vary depending on the dose and route of administration, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide. One area of interest is the development of new analogs with improved pharmacokinetic properties and selectivity for specific subtypes of GABA-A receptors. Additionally, the role of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease needs to be further investigated. Finally, the effects of this compound on other neurotransmitter systems such as glutamate and dopamine need to be explored to better understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide involves the reaction of 3,5-dimethyl-1-phenylpyrazole with 2-methylcyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the chloride ion by the pyrazole nitrogen, followed by ring-opening of the cyclopropane ring with the elimination of the leaving group. The resulting product is then purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide has been studied for its potential therapeutic properties in various fields of research. One of the main areas of interest is its role as a modulator of GABA-A receptors, which are known to play a crucial role in the regulation of neuronal excitability. This compound has been shown to enhance the activity of GABA-A receptors, leading to anxiolytic and anticonvulsant effects. Additionally, this compound has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-10-9-14(10)16(20)17-15-11(2)18-19(12(15)3)13-7-5-4-6-8-13/h4-8,10,14H,9H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDILILTKKDDRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=C(N(N=C2C)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.